molecular formula C8H13ClN2O2S2 B7842991 N-(2-aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide

N-(2-aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide

Cat. No.: B7842991
M. Wt: 268.8 g/mol
InChI Key: KIXYXUPEZRAPBN-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with chloro and sulfonamide groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide typically involves multiple steps, starting with the chlorination of thiophene to introduce the chloro group at the 5-position

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-(2-Aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in biological studies to investigate its interactions with biological molecules and pathways.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

N-(2-Aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

  • Tris(2-aminoethyl)amine

  • 1,2-Ethanediamine, N-(2-aminoethyl)-

These compounds share structural similarities but differ in their functional groups and applications, making this compound distinct in its properties and uses.

Properties

IUPAC Name

N-(2-aminoethyl)-5-chloro-N-ethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S2/c1-2-11(6-5-10)15(12,13)8-4-3-7(9)14-8/h3-4H,2,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXYXUPEZRAPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)S(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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